molecular formula C3H6O5S B2414389 2-Sulfopropanoic acid CAS No. 55306-57-5

2-Sulfopropanoic acid

Cat. No.: B2414389
CAS No.: 55306-57-5
M. Wt: 154.14
InChI Key: WBGKAOURNYRYBT-UHFFFAOYSA-N
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Description

2-Sulfopropanoic acid is an organic compound with the molecular formula C3H6O5S. It is a sulfonic acid derivative of propanoic acid, characterized by the presence of a sulfonic acid group (-SO3H) attached to the second carbon of the propanoic acid chain. This compound is known for its high water solubility and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sulfopropanoic acid can be synthesized through several methods. One common approach involves the sulfonation of propanoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 2-sulfo-1-propanol. This process involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide in the presence of a catalyst. The reaction is conducted in aqueous medium and requires careful control of temperature and pH to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfopropanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

2-Sulfopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-sulfopropanoic acid involves its interaction with various molecular targets and pathways. For instance, in the context of Alzheimer’s disease, it inhibits the aggregation of beta-amyloid peptides by binding to monomeric forms and preventing their oligomerization . This interaction is facilitated by the sulfonic acid group, which forms hydrogen bonds and electrostatic interactions with the peptide molecules.

Comparison with Similar Compounds

2-Sulfopropanoic acid can be compared with other sulfonic acid derivatives such as:

    3-Sulfopropanoic acid: Similar in structure but with the sulfonic acid group attached to the third carbon.

    Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.

    Ethanesulfonic acid: Contains a two-carbon chain with a sulfonic acid group.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to inhibit beta-amyloid oligomer formation sets it apart from other sulfonic acids, making it a valuable compound in medical research .

Properties

IUPAC Name

2-sulfopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O5S/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGKAOURNYRYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55306-57-5
Record name 2-sulfopropanoic acid
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